Methyl morpholine-2-carboxylate Methyl morpholine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 135782-19-3
VCID: VC21200677
InChI: InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3
SMILES: COC(=O)C1CNCCO1
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

Methyl morpholine-2-carboxylate

CAS No.: 135782-19-3

Cat. No.: VC21200677

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl morpholine-2-carboxylate - 135782-19-3

Specification

CAS No. 135782-19-3
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name methyl morpholine-2-carboxylate
Standard InChI InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3
Standard InChI Key RTITWBGWTASYEG-UHFFFAOYSA-N
SMILES COC(=O)C1CNCCO1
Canonical SMILES COC(=O)C1CNCCO1

Introduction

Chemical Structure and Properties

Methyl morpholine-2-carboxylate is characterized by a morpholine ring substituted with a methyl ester group at the 2-position. The compound exists in multiple forms, including as a hydrochloride salt that provides enhanced stability for storage and handling purposes.

Structural Characteristics

The basic structure consists of a six-membered morpholine ring containing both oxygen and nitrogen atoms, with a methyl ester group (-COOCH₃) attached at the second carbon position. This arrangement creates a molecule with both basic and ester functionalities, contributing to its versatility in chemical reactions.

Physical and Chemical Properties

Table 1: Key Properties of Methyl Morpholine-2-Carboxylate

PropertyValue
Molecular FormulaC₆H₁₁NO₃
Molecular WeightApproximately 145 g/mol (free base)
AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents
CAS Number937063-34-8 (hydrochloride salt)
IUPAC NameMethyl morpholine-2-carboxylate

The compound demonstrates significant stability under normal laboratory conditions but may be sensitive to hydrolysis in strongly acidic or basic environments due to the presence of the ester group.

Stereochemistry

Enantiomeric Forms

Methyl morpholine-2-carboxylate is a chiral molecule, existing in both R and S enantiomeric forms due to the stereogenic center at the C-2 position of the morpholine ring. The S-enantiomer, specifically (S)-Methyl morpholine-2-carboxylate, has been separately identified and studied.

Importance of Stereochemistry

The stereochemistry of methyl morpholine-2-carboxylate is particularly significant for its applications in pharmaceutical research and asymmetric synthesis. The different enantiomers may exhibit distinct biological activities and chemical reactivities, making stereochemical purity an important consideration in its synthesis and application.

Synthetic Methodologies

Laboratory Synthesis Routes

Multiple synthetic pathways exist for preparing methyl morpholine-2-carboxylate. One common approach involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions, yielding the desired product after appropriate purification steps.

Industrial Production Methods

In industrial settings, the production of methyl morpholine-2-carboxylate often employs large-scale batch or continuous processes. These methods utilize automated reactors with precise control of reaction parameters to ensure high yield and purity. The compound is typically isolated and purified through techniques such as crystallization or distillation.

Table 2: Common Synthesis Methods for Methyl Morpholine-2-Carboxylate

MethodReactantsConditionsYield
Direct esterificationMorpholine-2-carboxylic acid, MethanolAcidic catalyst, HeatModerate
Chloroformate methodMorpholine, Methyl chloroformateBase (TEA), 0-25°CHigh
TransesterificationEthyl morpholine-2-carboxylate, MethanolBase catalystModerate

Chemical Reactivity

Reaction Types

Methyl morpholine-2-carboxylate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The primary reaction sites include the ester group and the nitrogen atom of the morpholine ring.

Ester Reactions

The methyl ester group can undergo typical ester reactions:

  • Hydrolysis (acidic or basic) to form morpholine-2-carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols or aldehydes depending on conditions and reagents

Nitrogen-Based Reactions

The nitrogen atom in the morpholine ring can act as a nucleophile in various reactions:

  • Alkylation to form N-substituted derivatives

  • Acylation reactions

  • Coordination with metal centers

Common Reagents and Conditions

Table 3: Key Reactions of Methyl Morpholine-2-Carboxylate

Reaction TypeReagentsConditionsMajor Products
HydrolysisNaOH or KOHAqueous solution, room temperatureMorpholine-2-carboxylic acid
ReductionLiAlH₄THF, 0°C to room temperature2-Hydroxymethyl morpholine
AmidationAminesCatalytic amounts of base, heatMorpholine-2-carboxamides
AlkylationAlkyl halidesBase, moderate temperatureN-alkylated products

Applications in Research and Industry

Chemical Research Applications

Methyl morpholine-2-carboxylate serves as an important building block in the synthesis of various organic compounds. Its versatile reactive sites allow for selective modifications, making it valuable in the preparation of more complex molecular structures.

Pharmaceutical Relevance

The compound has gained significance in pharmaceutical research due to its potential utility in drug development. The morpholine ring structure appears in numerous pharmaceutically active compounds, and methyl morpholine-2-carboxylate provides a convenient entry point for introducing this structural motif.

Industrial Applications

Beyond research settings, methyl morpholine-2-carboxylate finds applications in industrial processes, including:

  • Production of specialty polymers and coatings

  • Formulation of agricultural chemicals

  • Development of specialty materials with specific physical properties

Biological Activity and Mechanisms

Biological Interactions

The biological activity of methyl morpholine-2-carboxylate is primarily associated with its ability to act as a ligand that interacts with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions.

Structure-Activity Relationships

The biological properties of methyl morpholine-2-carboxylate and its derivatives are strongly influenced by:

  • The stereochemistry at the C-2 position

  • Modifications to the ester group

  • Substitutions on the morpholine nitrogen

  • Ring conformation and flexibility

These structural features determine the compound's ability to interact with biological targets, offering opportunities for designing derivatives with enhanced activities or specificities.

Analytical Methods for Characterization

Spectroscopic Identification

The structural characterization of methyl morpholine-2-carboxylate commonly employs multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments

  • Infrared (IR) spectroscopy reveals characteristic absorption bands for the ester carbonyl group and morpholine ring

  • Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis

Chromatographic Techniques

For purity determination and quantitative analysis, chromatographic methods are typically employed:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), often with derivatization

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Comparison with Similar Compounds

Related Morpholine Derivatives

Table 4: Comparison of Methyl Morpholine-2-Carboxylate with Similar Compounds

CompoundStructural DifferencesKey PropertiesApplications
Methyl morpholine-2-carboxylateBase compoundGood stability, moderate reactivitySynthetic intermediate, pharmaceutical research
Methyl 2-pyrrolecarboxylateFive-membered ring with nitrogenGreater aromatic characterHeterocyclic chemistry, material science
2-Morpholinoacetic acidDifferent position of carboxyl groupHigher water solubilityPharmaceutical intermediates
4-MethylmorpholineLacks carboxyl functionalityStronger baseOrganic synthesis, catalysis

Advantages and Limitations

Methyl morpholine-2-carboxylate offers several advantages over similar compounds, including:

  • Balanced stability and reactivity

  • Potential for stereoselective transformations

  • Multiple reactive sites for diversification

Future Research Directions

Synthetic Methodology Development

Ongoing research aims to develop improved synthetic routes to methyl morpholine-2-carboxylate with:

  • Higher stereoselectivity

  • Improved atom economy

  • Environmentally friendly processes

  • Scalable methods suitable for industrial applications

Novel Applications Exploration

Future investigations may focus on:

  • Development of new pharmaceutical candidates based on the morpholine scaffold

  • Utilization in asymmetric catalysis

  • Applications in material science and polymer chemistry

  • Exploration of biological activities of new derivatives

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